molecular formula C21H30Cl3N5 B12309555 AMD-070 hydrochloride(Mavorixafor)

AMD-070 hydrochloride(Mavorixafor)

Cat. No.: B12309555
M. Wt: 458.9 g/mol
InChI Key: FTHQTOSCZZCGHB-UHFFFAOYSA-N
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Description

Mavorixafor trihydrochloride is an orally bioavailable, small-molecule antagonist of the CXC chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, a rare immunodeficiency disorder. Additionally, it has shown potential in treating various cancers, including melanoma and other solid and liquid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavorixafor trihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Quinoline ring synthesis: The quinoline ring is synthesized via a Skraup reaction, involving aniline, glycerol, and an oxidizing agent like nitrobenzene.

    Coupling reactions: The benzimidazole and quinoline intermediates are coupled using a suitable linker, such as a diamine, under basic conditions.

    Final modifications: The final product is obtained by introducing the trihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Mavorixafor trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Mavorixafor trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of Mavorixafor trihydrochloride with altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .

Scientific Research Applications

Mavorixafor trihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study CXCR4 receptor interactions and signaling pathways.

    Biology: Investigated for its effects on immune cell trafficking and tumor microenvironment modulation.

    Medicine: Developed for treating WHIM syndrome, melanoma, and other cancers. It has shown promise in enhancing the efficacy of checkpoint inhibitors in cancer therapy.

Mechanism of Action

Mavorixafor trihydrochloride exerts its effects by selectively antagonizing the CXCR4 receptor. This inhibition prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby disrupting CXCR4-mediated signaling pathways. The key molecular targets and pathways involved include:

Comparison with Similar Compounds

Mavorixafor trihydrochloride is unique in its selectivity and oral bioavailability. Similar compounds include:

Mavorixafor trihydrochloride stands out due to its potential in treating a broader range of diseases and its favorable safety profile .

Properties

Molecular Formula

C21H30Cl3N5

Molecular Weight

458.9 g/mol

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride

InChI

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H

InChI Key

FTHQTOSCZZCGHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl

Origin of Product

United States

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